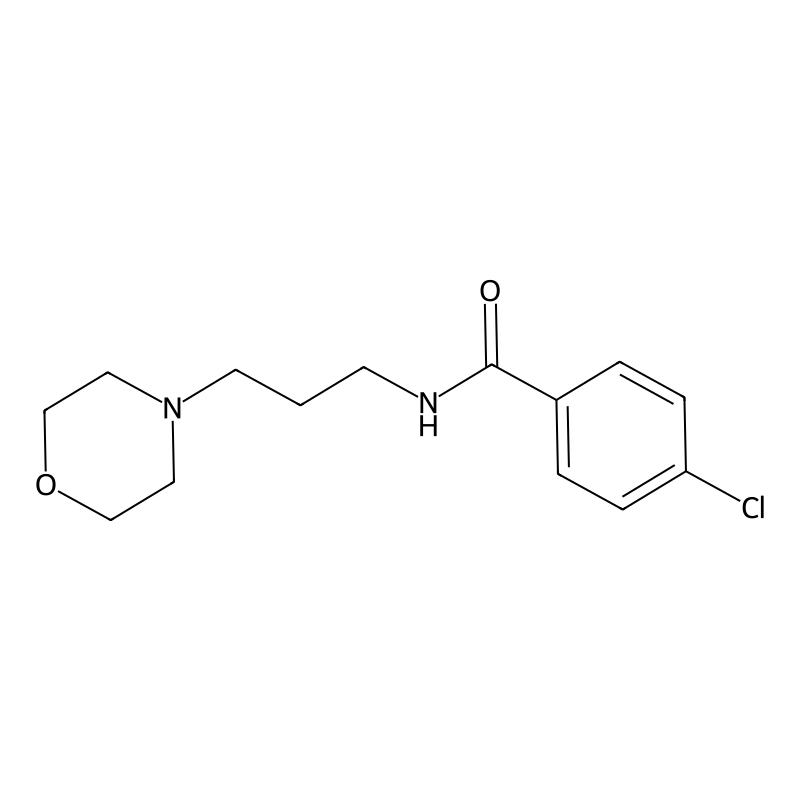Eprobemide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Anti-Cancer Properties:
Some pre-clinical studies have explored the possibility that Eprobemide might hinder the growth of cancer cells. These studies have focused on specific mechanisms, such as Eprobemide's effect on the Na-K-2Cl transporter in certain cancers.
Eprobemide is a reversible inhibitor of monoamine oxidase A, classified as a monoamine oxidase inhibitor. It is structurally similar to moclobemide, differing only by a single methylene group in the side chain of the 4-chlorobenzamide. Eprobemide functions primarily by inhibiting the activity of monoamine oxidase, thereby preventing the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, which increases their availability in the synaptic cleft .
Eprobemide acts as a reversible inhibitor of monoamine oxidase A (MAO-A) [, , ]. MAO-A is an enzyme that breaks down monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the brain []. By inhibiting MAO-A, Eprobemide increases the levels of these neurotransmitters, which is thought to contribute to its antidepressant effects []. The mechanism of selectivity for MAO-A over MAO-B, another subtype of the enzyme, is not fully understood but may be related to the interaction of the molecule's structure with the enzyme's binding pocket [].
Eprobemide exhibits selective inhibition of monoamine oxidase A, making it effective in increasing serotonin levels without significantly affecting monoamine oxidase B activity. This selectivity reduces the risk of dietary interactions associated with tyramine, a common concern with non-selective monoamine oxidase inhibitors . Its biological activity suggests potential therapeutic applications in treating depressive disorders and other conditions linked to monoamine neurotransmitter dysregulation.
The synthesis of Eprobemide can be achieved through several chemical pathways. One common method involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. Subsequent steps may include purification processes such as recrystallization or chromatography to isolate the final product. Specific details on synthetic routes may vary based on laboratory conditions and desired yield .
Eprobemide is primarily used as an antidepressant due to its ability to enhance serotonin and norepinephrine levels in the brain. Its reversible nature allows for a more favorable side effect profile compared to traditional irreversible monoamine oxidase inhibitors. Additionally, it has been investigated for potential applications in treating anxiety disorders and other mood-related conditions .
Eprobemide shares structural and functional similarities with several other compounds within the class of monoamine oxidase inhibitors. Below is a comparison highlighting its uniqueness:
| Compound Name | Type | Selectivity | Key Features |
|---|---|---|---|
| Moclobemide | Reversible MAO-A Inhibitor | Selective for MAO-A | Similar structure; slightly different side chain |
| Selegiline | Reversible MAO-B Inhibitor | Selective for MAO-B | Primarily affects dopamine; dietary restrictions at higher doses |
| Phenelzine | Irreversible MAO Inhibitor | Non-selective | Older generation; significant dietary restrictions |
| Clorgiline | Irreversible MAO-A Inhibitor | Selective for MAO-A | Used mainly in research; not marketed |
Eprobemide's unique aspect lies in its reversible inhibition and selectivity for monoamine oxidase A, making it less likely to cause dietary restrictions compared to older non-selective inhibitors like phenelzine .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Related CAS
Other CAS
Wikipedia
Dates
2: Cozzi A, Carpenedo R, Moroni F. Kynurenine hydroxylase inhibitors reduce
3: Tilakaratne N, Friedman E. Genomic responses to 5-HT1A or 5-HT2A/2C receptor
4: Waleh NS, Brody MD, Knapp MA, Mendonca HL, Lord EM, Koch CJ, Laderoute KR,
5: Wouters W, Van Dun J, Laduron PM. Photoaffinity labelling of dopamine








